(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a benzofuran ring, a thiazolo-triazole core, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Thiazolo-Triazole Core: This step often involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization.
Introduction of the Benzylidene Group: The final step involves the condensation of the intermediate with 4-(methylsulfanyl)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The benzofuran and thiazolo-triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran or thiazolo-triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: It may inhibit specific enzymes, making it a candidate for drug development.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The benzofuran and thiazolo-triazole cores are known to interact with biological macromolecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Disilanes: Organosilicon compounds with unique electronic properties.
REAlRh Compounds: Rare earth-aluminum-rhodium compounds with distinct structural characteristics.
Uniqueness
The unique combination of a benzofuran ring, a thiazolo-triazole core, and a benzylidene group sets (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from other compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
606962-43-0 |
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Molecular Formula |
C21H15N3O2S2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H15N3O2S2/c1-12-15-5-3-4-6-16(15)26-18(12)19-22-21-24(23-19)20(25)17(28-21)11-13-7-9-14(27-2)10-8-13/h3-11H,1-2H3/b17-11+ |
InChI Key |
BHBJAXOTWWFVMN-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC=C(C=C5)SC)/SC4=N3 |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)SC)SC4=N3 |
Origin of Product |
United States |
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